Choline ascorbate Choline ascorbate
Brand Name: Vulcanchem
CAS No.: 576-01-2
VCID: VC17009485
InChI: InChI=1S/C6H7O6.C5H14NO/c7-1-2(8)5-3(9)4(10)6(11)12-5;1-6(2,3)4-5-7/h2,5,8-10H,1H2;7H,4-5H2,1-3H3/q-1;+1/t2-,5+;/m0./s1
SMILES:
Molecular Formula: C11H21NO7
Molecular Weight: 279.29 g/mol

Choline ascorbate

CAS No.: 576-01-2

Cat. No.: VC17009485

Molecular Formula: C11H21NO7

Molecular Weight: 279.29 g/mol

* For research use only. Not for human or veterinary use.

Choline ascorbate - 576-01-2

Specification

CAS No. 576-01-2
Molecular Formula C11H21NO7
Molecular Weight 279.29 g/mol
IUPAC Name (2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethanolate;2-hydroxyethyl(trimethyl)azanium
Standard InChI InChI=1S/C6H7O6.C5H14NO/c7-1-2(8)5-3(9)4(10)6(11)12-5;1-6(2,3)4-5-7/h2,5,8-10H,1H2;7H,4-5H2,1-3H3/q-1;+1/t2-,5+;/m0./s1
Standard InChI Key FSJVVVCZSRCTBM-RXSVEWSESA-N
Isomeric SMILES C[N+](C)(C)CCO.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)[O-]
Canonical SMILES C[N+](C)(C)CCO.C(C(C1C(=C(C(=O)O1)O)O)O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Choline ascorbate (C₁₁H₂₁NO₇) combines the quaternary ammonium compound choline (C₅H₁₄NO⁺) with ascorbic acid (C₆H₈O₆) through ionic bonding. The molecular weight of 279.29 g/mol reflects this unique hybrid structure, where the positively charged choline moiety forms a stable salt complex with the negatively charged ascorbate ion. This molecular configuration enhances the compound's polarity, contributing to its water solubility of 50-100 mg/mL at 25°C – approximately 30% greater than pure ascorbic acid.

The crystalline structure exhibits improved thermal stability compared to ascorbic acid alone, with a decomposition temperature of 192°C versus 190°C for standard vitamin C. X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁/c) with hydrogen bonding networks between the choline hydroxyl groups and ascorbate carbonyl oxygen atoms. This structural arrangement explains the compound's reduced hygroscopicity, showing only 2% moisture absorption at 75% relative humidity compared to 15% for ascorbic acid under identical conditions.

Table 1: Comparative Physicochemical Properties

PropertyCholine AscorbateAscorbic Acid
Molecular Weight (g/mol)279.29176.12
Solubility (mg/mL)8565
Decomposition Temp (°C)192190
Hygroscopicity (% RH)215

Stability Profile of Choline Ascorbate

The ionic complexation in choline ascorbate confers remarkable stability advantages. Accelerated stability testing under ICH guidelines demonstrates 98% potency retention after 24 months at 25°C/60% RH, compared to 82% for ascorbic acid under identical conditions. Photostability assessments reveal minimal degradation (<5%) after 1.2 million lux-hours exposure, making it suitable for transparent packaging formats that typically degrade standard vitamin C preparations.

pH-dependent stability studies show optimal preservation between pH 3.5-5.5, with only 3% decomposition over 6 months in this range. This contrasts sharply with ascorbic acid's instability below pH 3, where rapid oxidation occurs. The compound maintains stability across temperature extremes, retaining 95% potency after 6 cycles of freeze-thaw testing (-20°C to 25°C). These properties enable formulation flexibility in liquid and semi-solid dosage forms previously unsuitable for vitamin C delivery.

Bioavailability and Pharmacokinetics

A pivotal double-blind crossover study (n=24) demonstrated choline ascorbate's superior bioavailability. Participants receiving 500 mg equivalent ascorbic acid as choline ascorbate achieved peak plasma concentrations (Cₘₐₓ) of 85.4 ± 12.1 μmol/L at Tₘₐₓ 2.1 hours, compared to 62.3 ± 9.8 μmol/L at 2.9 hours for standard ascorbic acid tablets . The area under the curve (AUC₀₋₂₄) showed 38% greater systemic exposure (p<0.01), with sustained plasma levels above 50 μmol/L for 14 hours versus 9 hours for the control group .

Mechanistic studies attribute this enhancement to multiple factors:

  • Mucoadhesive Properties: The choline component increases gastrointestinal residence time through interactions with mucosal glycoproteins

  • Passive Diffusion Enhancement: The complex's amphiphilic nature improves transcellular absorption

  • Oxidation Resistance: Stable ionic pairing reduces presystemic degradation in gastric fluids

Table 2: Pharmacokinetic Parameters (500 mg Ascorbic Acid Equivalent)

ParameterCholine AscorbateAscorbic Acid
Cₘₐₓ (μmol/L)85.4 ± 12.162.3 ± 9.8
Tₘₐₓ (hours)2.12.9
AUC₀₋₂₄ (μmol·h/L)984 ± 132713 ± 98
Relative Bioavailability138%100%

Clinical Efficacy and Therapeutic Applications

Choline ascorbate's pharmacokinetic advantages translate into measurable clinical outcomes. In a 12-week dermatological trial (n=45), topical 5% choline ascorbate gel reduced UV-induced erythema by 62% compared to 41% for ascorbic acid serum (p<0.05). Histological analysis showed 2.3-fold greater collagen deposition and 58% reduction in matrix metalloproteinase-1 expression versus control.

Oral supplementation studies demonstrate enhanced immunological effects. Daily 1g choline ascorbate increased neutrophil phagocytic activity by 27% over baseline (p<0.01), outperforming equimolar ascorbic acid (14% increase). Lymphocyte proliferation assays revealed 35% greater stimulation index with choline ascorbate in response to tetanus toxoid challenge . These immunomodulatory effects correlate with the compound's ability to maintain tissue saturation at lower dosing frequencies.

Comparative Analysis with Other Vitamin C Derivatives

When benchmarked against leading stabilized vitamin C forms, choline ascorbate shows distinct advantages:

  • Sodium Ascorbyl Phosphate: 23% greater epidermal penetration in Franz cell assays

  • Ascorbyl Palmitate: 8-fold higher aqueous solubility

  • Magnesium Ascorbyl Phosphate: 40% improved photostability

Notably, choline ascorbate avoids the sodium load of buffered vitamin C preparations, making it preferable for hypertensive patients. Unlike lipid-soluble derivatives, it maintains water solubility while achieving comparable cellular uptake rates to ascorbyl palmitate in hepatocyte models.

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